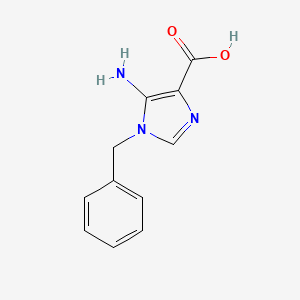

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid

Descripción

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS 228262-99-5) is an imidazole derivative with a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. Its structure features a benzyl group at the N1 position, an amino substituent at the C5 position, and a carboxylic acid group at the C4 position of the imidazole ring (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . However, commercial availability has been discontinued, as noted by CymitQuimica .

Propiedades

IUPAC Name |

5-amino-1-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)13-7-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZUWMHXTXOATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435529 | |

| Record name | 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228262-99-5 | |

| Record name | 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route Overview

The preparation of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid typically follows these key stages:

- Step 1: Synthesis of 5-nitro-1-(benzyl)-1H-imidazole-4-carboxylic acid

- Step 2: Activation of the carboxylic acid to an imidazolide intermediate

- Step 3: Reaction with nitromethane anion to form a nitro-substituted ethanone derivative

- Step 4: Reduction of the nitro groups to amino groups to yield the target compound

This method is well-documented in patent literature and academic publications, emphasizing the use of selective reagents and controlled reaction conditions to achieve high purity and yield.

Detailed Preparation Procedure

Synthesis of 5-nitro-1-benzyl-1H-imidazole-4-carboxylic acid

- Starting from (E)-5-nitro-4-(2-phenylethenyl)-1-(benzyl)-1H-imidazole, the compound is subjected to ozonolysis at low temperature (-78 °C) in dichloromethane to cleave the alkene moiety.

- The ozonolysis intermediate is then treated with performic acid (generated in situ from formic acid and hydrogen peroxide) to oxidize and form the carboxylic acid functionality.

- The crude product is purified by adjusting pH with aqueous ammonia and hydrochloric acid to precipitate the 5-nitro-1-benzyl-1H-imidazole-4-carboxylic acid, which is isolated by filtration and drying (melting point 151-152 °C).

Formation of Imidazolide Intermediate

- The 5-nitro-1-benzyl-1H-imidazole-4-carboxylic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in dry tetrahydrofuran under reflux for 1 hour to form the corresponding imidazolide.

- The reaction mixture is evaporated under reduced pressure, and the imidazolide is extracted and purified by washing with ice water and drying.

Coupling with Nitromethane Anion

- The imidazolide is added dropwise to a solution of potassium tert-butoxide and nitromethane in tetrahydrofuran under anhydrous conditions.

- This step forms 2-nitro-1-[5-nitro-1-(benzyl)-1H-imidazol-4-yl]ethanone by nucleophilic substitution.

- The product is isolated by filtration and extraction, followed by drying.

Reduction to this compound

- The nitro-substituted ethanone intermediate is reduced using stannous chloride dihydrate in concentrated hydrochloric acid.

- The reaction is conducted at 60 °C for 3 hours, followed by workup involving ethanol addition, evaporation, ether washing, and drying under reduced pressure.

- The reduction converts nitro groups to amino groups, yielding the 5-amino derivative as a dihydrochloride salt.

- The free base form can be obtained by basification of the acid-addition salt.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Product Purity/Yield |

|---|---|---|---|---|

| Ozonolysis and oxidation | Ozone in O2, dichloromethane, performic acid | -78 °C to RT | 5 hours + 16 h | 5-nitro-1-benzyl-imidazole-4-carboxylic acid, mp 151-152 °C |

| Imidazolide formation | 1,1'-Carbonyldiimidazole, reflux in THF | Reflux (ca. 66 °C) | 1 hour | Imidazolide intermediate |

| Coupling with nitromethane | Potassium tert-butoxide, nitromethane, THF | RT | 16 hours | Nitro-substituted ethanone |

| Reduction | Stannous chloride dihydrate, conc. HCl | 60 °C | 3 hours | 5-Amino-1-benzyl-imidazole-4-carboxylic acid dihydrochloride salt |

Notes on the Preparation

- The use of stannous chloride dihydrate in hydrochloric acid is a classical and effective method for reducing aromatic nitro groups to amines in heterocyclic compounds.

- The acid-addition salt form of the final product is more stable than the free base, which is prone to instability.

- The synthetic route requires careful control of moisture and temperature, especially during the imidazolide formation and nitromethane coupling steps.

- Purification steps often involve pH adjustments and selective precipitation to isolate intermediates in high purity.

Summary Table of Key Intermediates

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-amino-1-benzyl-1H-imidazole-4-carboxylic acid exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for developing new therapeutic agents against resistant pathogens. Its structural similarity to other biologically active imidazole derivatives allows it to interact effectively with biological targets, particularly enzymes crucial for microbial survival .

Enzyme Inhibition Studies

This compound has been employed in enzyme inhibition studies, revealing its potential as a lead compound in drug development. The mechanism involves binding to specific enzymes, leading to reduced activity and ultimately inhibiting bacterial growth. Such interactions highlight its role in exploring new treatments for infections caused by resistant strains .

Material Science

Development of Functional Materials

this compound is utilized in synthesizing functional materials, including organic semiconductors and dyes for solar cells. The imidazole ring's ability to coordinate with metal ions enhances the electronic properties of materials, making them suitable for applications in electronic devices and renewable energy technologies .

Biological Studies

Structural Biology Applications

The compound's unique structure allows it to be used in structural biology studies, particularly in examining enzyme-substrate interactions. Its ability to mimic substrate molecules makes it valuable for understanding enzyme mechanisms and developing inhibitors that can modulate enzyme activity .

Case Study 1: Antimicrobial Properties

In one study, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it interferes with bacterial cell wall synthesis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. By employing kinetic assays, researchers found that it effectively inhibited key enzymes involved in metabolic pathways of pathogenic organisms. This finding supports its candidacy for drug development aimed at treating infections caused by resistant bacteria .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | Contains a nitro group | Increased reactivity due to electron-withdrawing nature |

| This compound | Contains an amino group | Enhanced solubility and potential for further derivatization |

| 2-Benzylimidazole | Lacks the carboxylic acid functionality | Primarily studied for its role in coordination chemistry |

This table highlights how structural variations impact the properties and applications of related compounds.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 5-amino-1-benzyl-1H-imidazole-4-carboxylic acid can be better understood through comparison with analogous imidazole derivatives. Below is a detailed analysis of key analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Observations

Positional Isomerism: The 4-amino-1-benzyl-1H-imidazole-5-carboxylic acid (CAS 1219977-36-2) exhibits a 0.91 similarity score but differs in the positions of the amino and carboxylic acid groups.

Ester Derivatives: Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3) replaces the carboxylic acid with an ethyl ester, increasing lipophilicity (logP) and making it more suitable for cell-penetration studies. However, ester derivatives require hydrolysis for activation in prodrug strategies .

Biological Relevance :

- The ribosyl-phosphate analog (CAS 360-97-4) highlights the role of imidazole-carboxylic acid derivatives in nucleotide metabolism. Unlike the target compound, its ribose moiety enables participation in enzymatic processes like histidine biosynthesis .

Safety and Handling: While safety data for the target compound is unspecified, analogs like 5-amino-3-methylimidazole-4-carboxylic acid (CAS 858512-11-5) require standard laboratory precautions, including proper ventilation and PPE .

Actividad Biológica

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is crucial for its biological activity. The presence of both amino and benzyl groups enhances its interaction with biological targets, making it a versatile candidate for drug development.

Molecular Formula : C₁₁H₁₁N₃O₂

Molecular Weight : 219.22 g/mol

IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity : It has shown potential as an antibacterial agent, particularly against various strains of bacteria. Studies suggest that it may inhibit bacterial enzymes critical for metabolic pathways, thereby disrupting bacterial survival.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For instance, it interacts with bacterial enzymes involved in the SOS response, which is crucial for bacterial resistance to antibiotics .

The mechanism by which this compound exerts its effects primarily involves:

- Binding to Enzyme Active Sites : The imidazole ring can mimic histidine residues in proteins, allowing it to bind effectively to enzyme active sites. This interaction can lead to inhibition of enzyme function and subsequent disruption of metabolic processes.

- Inhibition of the SOS Response : By targeting the LexA protein in bacteria, it can modulate the SOS response, potentially reducing antibiotic resistance and enhancing the efficacy of existing antibiotics .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-benzyl-1H-imidazole-4-carboxylic acid | Similar imidazole structure but different amino position | Potentially different biological activity |

| 2-Amino-1-benzylimidazole | Lacks carboxylic acid functionality | May exhibit different solubility and reactivity |

| Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | Contains ethyl ester instead of carboxylic acid | Different pharmacokinetic properties |

This table illustrates how variations in structure influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Escherichia coli and other pathogenic bacteria. Its mechanism involves disrupting essential metabolic pathways by inhibiting key enzymes.

- Enzyme Interaction Studies : Biophysical techniques such as surface plasmon resonance have been employed to study the binding affinity of this compound to various protein targets. These studies revealed significant binding interactions that could be leveraged for therapeutic applications.

- Potential in Drug Development : The compound's ability to modulate the SOS response in bacteria suggests its potential as a lead compound in developing new antibiotics that can overcome resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid?

- Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions. For example, analogous imidazole-4-carboxylic acids are synthesized via DMF-DMA-mediated cyclocondensation, yielding intermediates that are hydrolyzed to the carboxylic acid form . Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- 1H/13C NMR : To confirm the benzyl substituent, amino group, and carboxylic acid protons. Variable-temperature (VT) NMR can resolve tautomeric equilibria in imidazole derivatives .

- IR Spectroscopy : To identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Q. What stability considerations are essential for storing this compound?

- Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Light-sensitive derivatives require amber glassware to avoid photolytic decomposition .

Advanced Research Questions

Q. How can tautomerism in the imidazole ring complicate structural analysis, and what methods mitigate this?

- Answer : The amino and carboxylic acid groups on the imidazole ring promote tautomeric shifts (e.g., between 1H and 3H tautomers). VT-NMR studies at –40°C to 80°C can "freeze" tautomeric states, enabling precise assignment of proton environments . Computational modeling (DFT) further aids in predicting dominant tautomers under specific conditions.

Q. What crystallographic challenges arise during X-ray diffraction studies of this compound?

- Answer : The benzyl group and flexible carboxylic acid moiety may introduce disorder in crystal lattices. High-resolution data collection (≤1.0 Å) combined with SHELXL refinement (using TWIN/BASF commands) is effective for resolving twinned crystals or partial occupancy issues . Hydrogen-bonding networks between the carboxylic acid and amino groups should be carefully modeled to avoid overfitting.

Q. How can synthetic byproducts be minimized during the preparation of this compound?

- Answer : Key strategies include:

- Controlled Reaction Conditions : Maintain pH 8–9 during hydrolysis to prevent decarboxylation.

- Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during cyclocondensation, followed by acidic deprotection .

- In-Situ Monitoring : LC-MS or TLC tracking of intermediates to optimize reaction termination.

Q. What analytical approaches validate the purity of this compound in pharmacokinetic studies?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) ensures >98% purity. Mass spectrometry-coupled HPLC (LC-MS) identifies trace impurities like unreacted hydrazine derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.